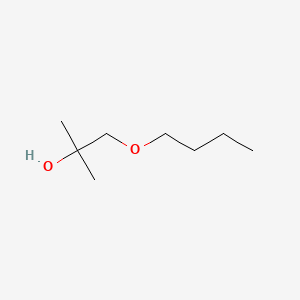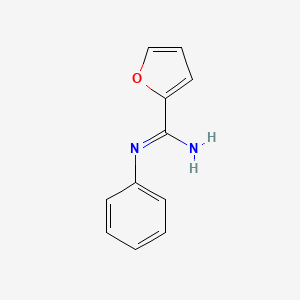
2-Furancarboximidamide, N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboximidamide, N-phenyl- is an organic compound with the molecular formula C11H10N2O. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a phenyl group attached to the nitrogen atom of the carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidamide, N-phenyl- typically involves the reaction of furan-2-carboxylic acid with phenylamine (aniline) in the presence of a dehydrating agent. One common method is as follows:
Starting Materials: Furan-2-carboxylic acid and phenylamine.
Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Furan-2-carboxylic acid is first converted to its corresponding acid chloride using the dehydrating agent. The acid chloride is then reacted with phenylamine to form 2-Furancarboximidamide, N-phenyl-.
Industrial Production Methods
Industrial production methods for 2-Furancarboximidamide, N-phenyl- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboximidamide, N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 2-furancarboxamide, N-phenyl-.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-Furancarboximidamide, N-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Furancarboximidamide, N-phenyl- involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in the metabolic pathways of pathogens. This inhibition disrupts the normal cellular processes, leading to the death of the microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the type of pathogen .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboximidamide: Similar structure but lacks the phenyl group.
2-Furancarboximidamide, 5-[4-(1-hydroxyethyl)phenyl]-: Contains an additional hydroxyethyl group on the phenyl ring.
Furan-2-carboxamide: The imidamide group is replaced with an amide group.
Uniqueness
2-Furancarboximidamide, N-phenyl- is unique due to the presence of both the furan ring and the phenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
3688-57-1 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N'-phenylfuran-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13) |
InChI Key |
IKADXDQDFFDINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

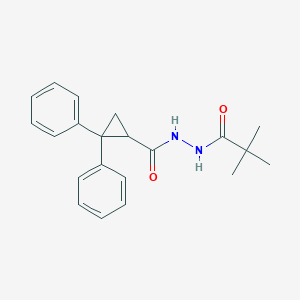
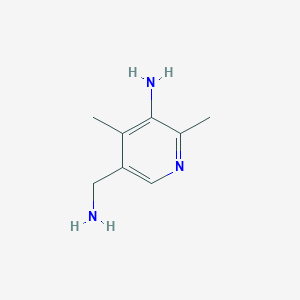
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
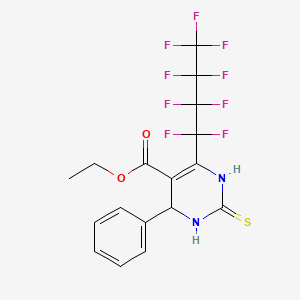
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
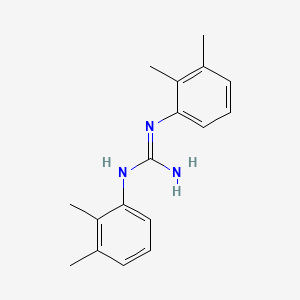
![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)
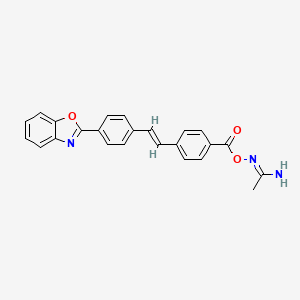

![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)
![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)
